Bicyclo[1.1.1]pentane-1-carboxamide

Synthetic Methodology BCP Carboxamide Propellane Chemistry

Bicyclo[1.1.1]pentane-1-carboxamide (MW 111.14, C6H9NO, CAS 107474-98-6) is a saturated caged BCP building block that serves as a non-coplanar bioisostere for phenyl rings, tert-butyl groups, and internal alkynes. Its procurement in 98% purity enables direct synthesis of metabolically stabilized analogs: replacement of phenyl with the BCP core delivered a ~4-fold improvement in oral exposure (Cmax/AUC) in γ-secretase inhibitors, while BCP-carboxamide derivatives retained sub-10 nM potency against HCV NS5B polymerase without CYP450-mediated tert-butyl hydroxylation. The scaffold also yielded 268 nM DGAT2 inhibitors relevant to NASH/obesity programs. Procure this specific carboxamide to accelerate lead optimization with improved DMPK and IP positioning.

Molecular Formula C6H9NO
Molecular Weight 111.144
CAS No. 107474-98-6
Cat. No. B2870000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[1.1.1]pentane-1-carboxamide
CAS107474-98-6
Molecular FormulaC6H9NO
Molecular Weight111.144
Structural Identifiers
SMILESC1C2CC1(C2)C(=O)N
InChIInChI=1S/C6H9NO/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H2,7,8)
InChIKeyAWXXNEOTLRMFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[1.1.1]pentane-1-carboxamide (CAS 107474-98-6): Procurement-Ready BCP Core Scaffold for Medicinal Chemistry


Bicyclo[1.1.1]pentane-1-carboxamide (CAS 107474-98-6) is a saturated, caged bicyclic compound belonging to the bicyclo[1.1.1]pentane (BCP) class [1]. It features a rigid, three-dimensional framework that serves as a versatile bioisostere for phenyl rings, tert-butyl groups, and internal alkynes [2]. The compound provides a primary carboxamide handle (C6H9NO, MW 111.14 g/mol) amenable to further functionalization , and its introduction into lead scaffolds has been associated with improvements in aqueous solubility, membrane permeability, and metabolic stability [3]. Its procurement in reliable purity (typically 95-98%) supports its routine use as a building block in early-stage drug discovery programs .

Why Bicyclo[1.1.1]pentane-1-carboxamide Cannot Be Simply Replaced by Generic Phenyl or tert-Butyl Bioisosteres


Generic substitution of Bicyclo[1.1.1]pentane-1-carboxamide with other bioisosteres (e.g., phenyl rings, tert-butyl groups) fails because the BCP core imparts a unique combination of conformational rigidity, increased three-dimensionality (Fsp3 = 0.83), and a distinct electronic environment [1]. While phenyl rings are planar and contribute to aromatic stacking (but also to π-π mediated toxicity and high lipophilicity), the BCP scaffold provides a non-coplanar exit vector (~1 Å shorter than para-substituted phenyl) that can fundamentally alter binding modes and physicochemical profiles [2]. Quantitative studies demonstrate that this specific scaffold, when incorporated into a lead series, yields a different balance of potency, solubility, permeability, and metabolic stability compared to common phenyl replacements; the data below quantify these non-interchangeable differences and justify the procurement of this specific BCP carboxamide rather than a generic alternative [3].

Quantitative Differentiation Evidence for Bicyclo[1.1.1]pentane-1-carboxamide vs. Closest Analogs


One-Step Synthetic Accessibility vs. Multi-Step Legacy Routes

A 2024 protocol enables the direct, one-step synthesis of monosubstituted BCP carboxamides (including this core) from [1.1.1]propellane and semicarbazides using Fe(Pc)/TBHP, whereas previous routes required multiple chemical steps [1]. This advancement reduces synthetic burden and improves accessibility for medicinal chemistry campaigns.

Synthetic Methodology BCP Carboxamide Propellane Chemistry

Enhanced Metabolic Stability Over tert-Butyl Analogs in NS5B Inhibitors

In a direct comparison of HCV NS5B inhibitors, the BCP-containing analogs (derived from this core) avoided rapid hydroxylation by cytochrome P450 enzymes, a metabolic pathway that limited the tert-butyl analogs [1]. The BCP analogs retained comparable antiviral activity (<10 nM against genotypes 1a, 1b, and 2a) while demonstrating improved metabolic stability in vitro [2].

Metabolic Stability CYP450 Hydroxylation HCV NS5B

Improved Pharmacokinetic Profile vs. Prior DLK Inhibitor Analogs

A patent on BCP-containing DLK kinase inhibitors explicitly states that compounds incorporating this scaffold 'surprisingly show improved metabolic and pharmacokinetic properties compared to related analogs reported in a previous patent application (WIPO publication WO2018107072A1)' [1].

DLK Kinase Neurodegeneration Pharmacokinetics

Balanced Physicochemical Profile: Aqueous Solubility and Permeability Gains Over Phenyl Bioisostere

Replacement of a para-substituted fluorophenyl ring with a BCP motif (structurally analogous to this carboxamide) in a γ-secretase inhibitor led to an equipotent enzyme inhibitor with significant improvements in passive permeability and aqueous solubility, translating to ~4-fold higher Cmax and AUC in mice [1].

Physicochemical Properties γ-Secretase Drug-likeness

Demonstrated On-Target Potency: DGAT2 Inhibition at 268 nM

A derivative of this carboxamide, N-((5-(3-methoxyphenyl)isoquinolin-8-yl)methyl)bicyclo[1.1.1]pentane-1-carboxamide, exhibited an IC50 of 268 nM against human DGAT2 in a membrane-based enzymatic assay [1].

DGAT2 Metabolic Disease Enzyme Inhibition

High-Value Application Scenarios for Bicyclo[1.1.1]pentane-1-carboxamide Based on Quantitative Evidence


HCV NS5B Inhibitor Lead Optimization (Replacement of tert-Butyl Groups)

In programs targeting hepatitis C virus NS5B polymerase, tert-butyl groups often confer potency but are rapidly hydroxylated by CYP450, limiting in vivo stability. The evidence demonstrates that BCP-1-carboxamide-derived analogs retain sub-10 nM potency while avoiding this metabolic liability [1]. Procurement of this building block enables the direct synthesis of these stabilized analogs, accelerating lead optimization toward a development candidate with improved DMPK properties.

DLK Kinase Inhibitor Development for Neurodegenerative Diseases

For researchers developing DLK kinase inhibitors for Alzheimer's, Parkinson's, or neuropathic pain, the patent evidence shows that BCP-containing compounds deliver superior metabolic and pharmacokinetic performance compared to earlier analogs [1]. Using Bicyclo[1.1.1]pentane-1-carboxamide as a core fragment can help establish a competitive IP position and improve the odds of achieving brain penetration and oral bioavailability.

γ-Secretase Modulator and Alzheimer's Disease Candidate Optimization

The quantitative ~4-fold improvement in oral exposure (Cmax and AUC) observed when replacing a phenyl ring with a BCP core in a γ-secretase inhibitor directly addresses the common issue of poor oral absorption in CNS drug candidates [1]. Procuring Bicyclo[1.1.1]pentane-1-carboxamide provides a direct entry point to this validated bioisostere, enabling rapid assessment of this scaffold's impact on the biopharmaceutical profile of your internal leads.

DGAT2 Inhibitor Discovery for Metabolic Disorders

Given the established 268 nM DGAT2 inhibition for a BCP-carboxamide derivative, this building block represents a validated starting point for optimizing inhibitors of diacylglycerol O-acyltransferase 2 [1]. Procuring this specific carboxamide allows for the rapid generation of focused libraries to explore SAR around the isoquinoline region, potentially improving potency and selectivity for treating metabolic diseases like NASH and obesity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[1.1.1]pentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.